N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide
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Overview
Description
N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a carbothioylbenzamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Carbothioylation: The next step involves the introduction of the carbothioyl group. This is achieved by reacting the piperazine derivative with a suitable carbothioylating agent, such as thiophosgene, under anhydrous conditions.
Benzamidation: The final step involves the reaction of the carbothioylated piperazine derivative with benzoyl chloride to form the target compound, N1-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbothioyl group can be reduced to form thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The binding affinity and selectivity for these receptors are influenced by the compound’s unique structural features .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and carbothioylbenzamide moieties contribute to its high affinity and selectivity for alpha1-adrenergic receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-24-17-10-6-5-9-16(17)21-11-13-22(14-12-21)19(25)20-18(23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,23,25) |
InChI Key |
JAPJUOPZZFWJCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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